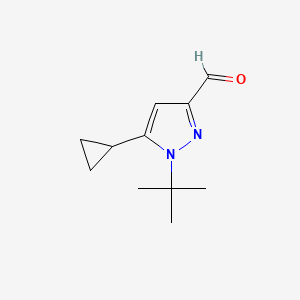

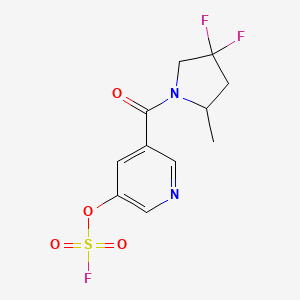

![molecular formula C24H20N2O3 B2945520 2-(4-(indolin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326882-51-3](/img/structure/B2945520.png)

2-(4-(indolin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indoline derivatives are prevalent in numerous natural products possessing a broad array of biological activities and medicinally relevant compounds with many pharmacological actions . They are often used in the synthesis of complex molecules .

Synthesis Analysis

The synthesis of indoline derivatives often involves cycloaddition reactions . For instance, the 1,3-dipolar cycloaddition reaction of certain compounds and azomethine ylide, which is generated in situ by the reaction of isatin and 1,2,3,4-tetrahydroisoquinoline, can afford novel compounds .Molecular Structure Analysis

The structures of indoline derivatives are usually characterized thoroughly by NMR, IR, HRMS together with X-ray crystallographic analysis .Chemical Reactions Analysis

Indoline derivatives can undergo various chemical reactions. For example, they can participate in 1,3-dipolar cycloaddition reactions to synthesize complex spirocyclic molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of indoline derivatives can be determined using various spectroscopic techniques (NMR, IR) and HRMS .Wissenschaftliche Forschungsanwendungen

Copper(II)-catalyzed Synthesis

Benzo[f]pyrido[1,2-a]indole-6,11-diones, closely related to the queried compound, have been synthesized via copper(II)-catalyzed reactions involving acyl bromide, naphthoquinone, and pyridine or isoquinoline. This method leverages sp(2)-C-H difunctionalization of naphthoquinone followed by intramolecular cyclization and oxidative aromatization, yielding derivatives in excellent yields (Liu & Sun, 2012).

Anticancer Activity

Novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and quinazolin-4(3H)-ones, structurally similar to the queried compound, have been developed and tested for their antitumor activity. Six derivatives demonstrated remarkable antitumor activity against various cancer cell lines, indicating the potential of such compounds in cancer treatment (Alafeefy et al., 2015).

Synthesis of Indolo[1,2-b]isoquinolinediones

Research on indolo[1,2-b]isoquinoline-6,11-diones, which share a similar structure, involved preparing derivatives from 1-sulfonylindole and 1-acetyl-2-[2-methoxycarbonyl phenyl)methylidene]-3-oxo-2,3-dihydroindole. This study contributes to understanding the synthesis pathways of these complex molecules (Mérour et al., 1993).

Synthesis of Isoquinoline Derivatives

Further studies in this field include the synthesis of novel isoquinoline derivatives using three-component reactions involving in situ generated N-phenacylisoquinolinium bromides with indane-1,3-dione and isatins. These findings demonstrate the chemical versatility and potential applications of such compounds in various fields (Wang & Yan, 2014).

Wirkmechanismus

Target of Action

It’s worth noting that indoline derivatives, which are structurally similar to the compound , have been found to exhibit binding affinity toN-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in synaptic plasticity and memory function.

Mode of Action

Related indoline derivatives have shown significant protective effects against h2o2-induced death of raw 2647 cells . This suggests that the compound might interact with its targets to exert antioxidant effects, protecting cells from oxidative stress.

Biochemical Pathways

Related indoline derivatives have been found to lower the lps-induced secretion of inflammatory cytokines, including tnf-α, il-6, and no, by bv-2 cells . This suggests that the compound might influence inflammatory pathways.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c27-21(25-15-13-16-6-1-2-11-20(16)25)12-5-14-26-23(28)18-9-3-7-17-8-4-10-19(22(17)18)24(26)29/h1-4,6-11H,5,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZRJMCJGBTWHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

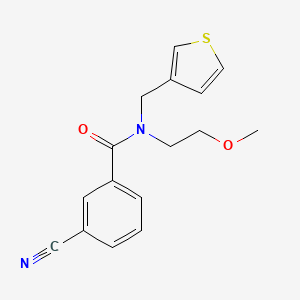

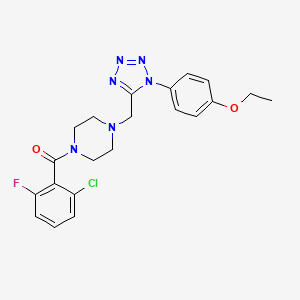

![2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2945445.png)

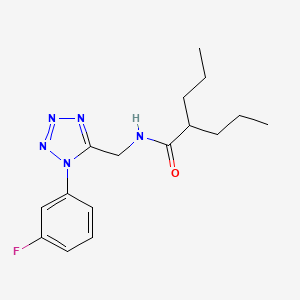

![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2945449.png)

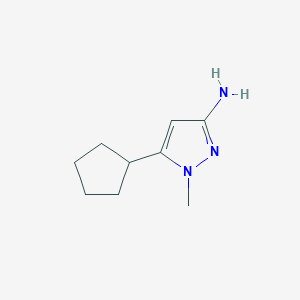

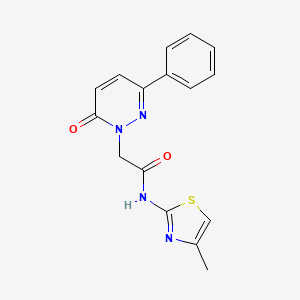

![1,3-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2945450.png)

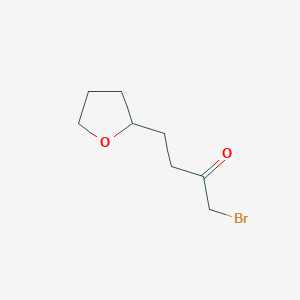

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2945452.png)

![N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2945455.png)

![{(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl}amine](/img/structure/B2945456.png)